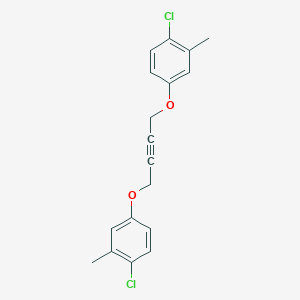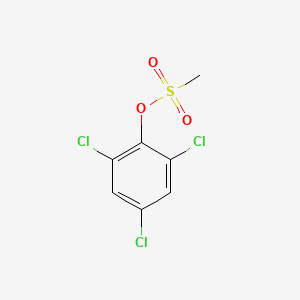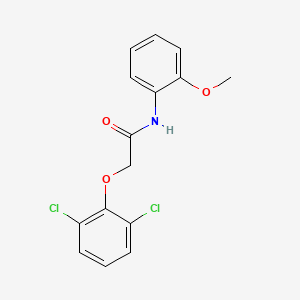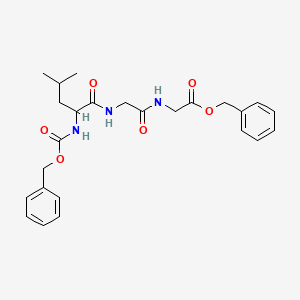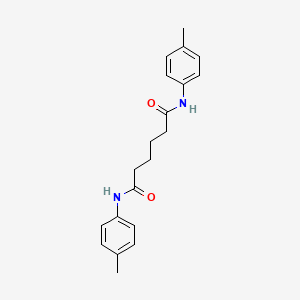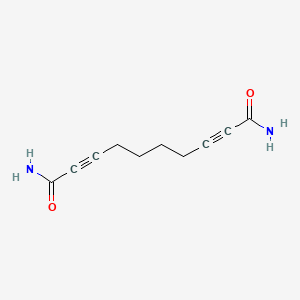
2-chloroethyl N-(4-fluorophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloroethyl N-(4-fluorophenyl)carbamate is a chemical compound with the molecular formula C9H9ClFNO2 and a molecular weight of 217.63 g/mol It is a member of the carbamate family, which are esters of carbamic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroethyl N-(4-fluorophenyl)carbamate typically involves the reaction of 4-fluoroaniline with 2-chloroethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine (TEA) in an organic solvent like tetrahydrofuran (THF) at a temperature range of 10-40°C for 1-2 hours with constant stirring . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloroethyl N-(4-fluorophenyl)carbamate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base like TEA.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation and Reduction: Specific reagents would depend on the desired transformation.
Major Products Formed
Nucleophilic Substitution: Substituted carbamates.
Hydrolysis: 4-fluoroaniline and 2-chloroethanol.
Applications De Recherche Scientifique
2-chloroethyl N-(4-fluorophenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing enzyme inhibitors.
Industry: May be used in the production of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 2-chloroethyl N-(4-fluorophenyl)carbamate involves its interaction with biological molecules. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. This interaction can affect various molecular pathways, depending on the specific target proteins involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloroethyl N-(2-fluorophenyl)carbamate: Similar structure but with the fluorine atom in a different position.
2-chloroethyl N-(2,6-xylyl)carbamate: Contains a xylyl group instead of a fluorophenyl group.
Uniqueness
2-chloroethyl N-(4-fluorophenyl)carbamate is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its reactivity and interaction with biological molecules. This makes it a valuable compound for studying structure-activity relationships in medicinal chemistry .
Propriétés
Numéro CAS |
370-95-6 |
|---|---|
Formule moléculaire |
C9H9ClFNO2 |
Poids moléculaire |
217.62 g/mol |
Nom IUPAC |
2-chloroethyl N-(4-fluorophenyl)carbamate |
InChI |
InChI=1S/C9H9ClFNO2/c10-5-6-14-9(13)12-8-3-1-7(11)2-4-8/h1-4H,5-6H2,(H,12,13) |
Clé InChI |
FUZYRDRQAWTOEK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)OCCCl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


